
Butyne-1,4-diol
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Description
Butyne-1,4-diol is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
2-Butyne-1,4-diol is primarily used in the synthesis of high-performance polymers. It serves as a monomer for:
- Polyurethanes : Formed by reacting with isocyanates, these materials exhibit excellent mechanical properties and resistance to heat and chemicals.
- Polyesters : When combined with diacid chlorides or epoxides, it produces polyesters with tailored properties for specific applications.
Resins and Plastics
The compound is integral in producing thermoplastic resins that provide high strength and durability. These materials are utilized in coatings, adhesives, and automotive components .
Lubricants and Additives
Due to its hydroxyl groups, 2-butyne-1,4-diol is an important intermediate in manufacturing lubricants and additives for industrial machinery .
Pharmaceutical Applications
In pharmaceuticals, 2-butyne-1,4-diol is explored as a precursor for synthesizing bioactive molecules. This includes potential applications in developing anti-cancer and anti-inflammatory drugs. Its role extends to the creation of agrochemicals such as pesticides and herbicides .
Materials Science Applications
In materials science, 2-butyne-1,4-diol contributes to producing advanced functional materials. Its incorporation into polymer matrices enhances properties like thermal stability, chemical resistance, and mechanical strength. These enhanced materials find applications in electronics, aerospace, and construction industries .
Case Study 1: Polymer Development
A study demonstrated the use of 2-butyne-1,4-diol in synthesizing a new class of polyurethanes that exhibited improved elasticity and thermal stability compared to traditional formulations. The research highlighted the compound's ability to modify polymer properties significantly through strategic copolymerization techniques .
Case Study 2: Pharmaceutical Synthesis
Research focused on the synthesis of novel anti-inflammatory compounds using 2-butyne-1,4-diol as a key intermediate. The findings indicated that modifications of the compound could lead to increased efficacy in drug formulations while minimizing side effects .
Environmental Impact and Safety
While 2-butyne-1,4-diol has numerous beneficial applications, its environmental impact must be considered. Research indicates that proper handling and disposal are necessary due to its potential toxicity . Ongoing studies aim to develop greener synthesis methods that minimize environmental footprints while maximizing efficiency .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for producing butyne-1,4-diol, and how do reaction conditions influence yield and purity?
this compound is synthesized via the reaction of acetylene with two equivalents of formaldehyde under alkaline conditions. Key variables include temperature (typically 80–120°C), pressure (5–10 bar), and catalyst selection (e.g., copper acetylide or modified nickel catalysts). Side reactions, such as over-hydrolysis or polymerization, can reduce purity, necessitating precise control of stoichiometry and quenching protocols . Post-synthesis purification often involves distillation or recrystallization to isolate the diol from byproducts like oligomers or unreacted formaldehyde.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is critical for distinguishing regioisomers. For example, 1H-NMR can identify proton environments near the triple bond (δ ~2.5–3.5 ppm for acetylenic protons), while 13C-NMR confirms carbon hybridization (sp carbons at ~70–90 ppm). Infrared (IR) spectroscopy detects O-H stretches (~3200–3600 cm−1) and C≡C vibrations (~2100–2260 cm−1). Discrepancies in spectral data between synthetic batches may indicate impurities or incomplete reactions, requiring iterative optimization .
Q. What role does this compound play in polymer science, particularly in chain extension or crosslinking?
this compound acts as a rigid chain extender in polyurethanes and polyesters due to its linear structure and triple bond, which enhances mechanical strength. Comparative studies with butane-1,4-diol show that the triple bond restricts rotational freedom, improving thermal stability. For example, poly(urethane ureas) incorporating this compound exhibit higher tensile modulus compared to those using flexible diols like diethylene glycol (DEG) .
Advanced Research Questions
Q. What catalytic systems optimize the hydrogenation of this compound to butane-1,4-diol, and how do pore structures affect selectivity?
Nickel-based catalysts (e.g., Ni/Al2O3-SiO2) achieve >95% selectivity for butane-1,4-diol at 80–120°C and 20–50 bar H2. Mesoporous supports enhance diffusion of the bulky diol, reducing side reactions like over-hydrogenation to tetrahydrofuran. Catalyst deactivation due to coking can be mitigated via periodic oxidative regeneration . Advanced characterization (TEM, BET) correlates pore size (5–15 nm) with activity, as narrower pores limit accessibility of the triple bond .
Q. How can researchers design experiments to evaluate this compound derivatives as enzyme inhibitors (e.g., RNase A)?
Derivatives like 1,4,5-trisubstituted carboxylated 1,2,3-triazoles are synthesized via Huisgen cycloaddition between this compound derivatives and azides. Inhibition efficacy is assessed via:
- Fluorescence quenching assays to measure binding constants (Kd).
- Molecular docking simulations to predict interactions with the RNase A catalytic triad.
- Circular dichroism (CD) to monitor conformational changes in the enzyme upon inhibitor binding .
Q. What strategies address contradictions in reported thermodynamic properties of this compound (e.g., boiling point, solubility)?
Discrepancies often arise from sample purity or measurement techniques. For example:
- Boiling point : Literature values range from 238–245°C due to variations in distillation setups. High-vacuum distillation (0.1–1 mbar) reduces thermal decomposition.
- Solubility : Conflicting data in polar solvents (e.g., water, ethanol) may stem from hydrate formation. Karl Fischer titration ensures anhydrous conditions during measurements .
Q. How does the stereochemistry of butene-1,4-diol isomers (cis vs. trans) influence their reactivity in organic synthesis?
- Cyclodehydration : cis-2-Butene-1,4-diol reacts with active methylene compounds to form 2-vinyl-2,3-dihydrofurans (yields >80%), while the trans isomer favors open-chain products due to steric hindrance.
- Metathesis : The cis isomer participates in Grubbs’ cross-metathesis with eugenol to generate natural product analogs, leveraging its planar geometry for efficient orbital overlap .
Q. Methodological Guidance
Q. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Ultra-high-pressure liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides sub-ppm detection limits. Key steps:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins.
- Chromatography : A phenyl-modified stationary phase (e.g., Chromolith® RP-18e) resolves this compound from structural analogs like butane-1,4-diol.
- Quantification : Isotope dilution with 13C-labeled internal standards minimizes matrix effects .
Q. How can computational chemistry predict the environmental persistence of this compound derivatives?
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives.
- DFT calculations : Simulate oxidative degradation pathways, identifying vulnerable sites (e.g., triple bond for ozonolysis).
- Ecotoxicity profiling : Use tools like ECOSAR to estimate LC50 values for aquatic organisms .
Q. Tables
Table 1. Catalytic Performance of Ni-Based Catalysts in this compound Hydrogenation
Catalyst | Temperature (°C) | H2 Pressure (bar) | Selectivity (%) | Reference |
---|---|---|---|---|
Ni/Al2O3-SiO2 (5 nm pores) | 100 | 30 | 97 | |
Ni-Cu/Al2O3 | 120 | 50 | 89 |
Table 2. Spectral Signatures of this compound Derivatives
Derivative | 1H-NMR (δ, ppm) | IR (C≡C stretch, cm−1) |
---|---|---|
1,4,5-Trisubstituted triazole | 2.6 (t, 2H), 3.8 (s, 2H) | 2120 |
Properties
CAS No. |
54141-09-2 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
but-1-yne-1,4-diol |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,1,3H2 |
InChI Key |
JSPXPZKDILSYNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CO |
Origin of Product |
United States |
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